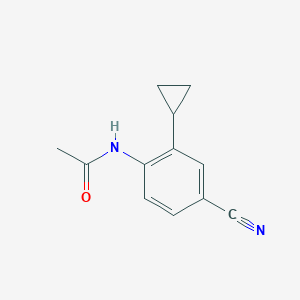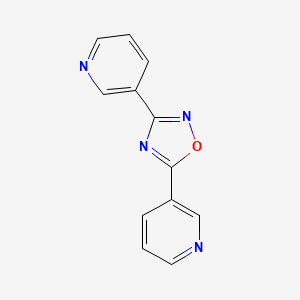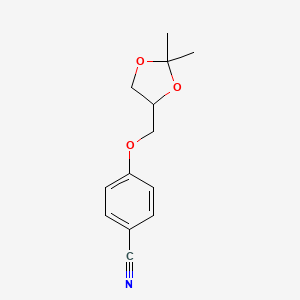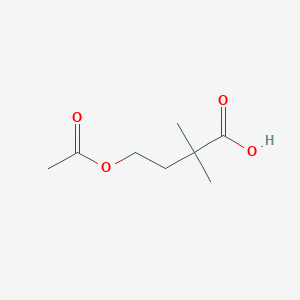
4-Acetamido-3-cyclopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyano-2-cyclopropylphenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups in the molecule makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2-cyclopropylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of cyanoacetamides often employs solvent-free reactions due to their efficiency and cost-effectiveness. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-2-cyclopropylphenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and acetamide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, dimethylformamide, and dicyclohexyl carbodiimide . Reaction conditions often involve moderate temperatures and solvent-free environments to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which have significant biological activities and are used in various pharmaceutical applications .
Scientific Research Applications
N-(4-cyano-2-cyclopropylphenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-cyano-2-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(4-nitrophenyl)acetamide
- N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide
Uniqueness
N-(4-cyano-2-cyclopropylphenyl)acetamide is unique due to its specific structural features, such as the presence of a cyclopropyl group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
184163-41-5 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(4-cyano-2-cyclopropylphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8(15)14-12-5-2-9(7-13)6-11(12)10-3-4-10/h2,5-6,10H,3-4H2,1H3,(H,14,15) |
InChI Key |
DKTCIWYJDVFIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)




![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)



![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)

